HPLC Fluorescent Derivatization of Alkylamines
5-(Pyridin-4-yl)thiophene-2-carbaldehyde demonstrates a detection limit of approximately 0.1 pmol (S/N=2, 10 μL injection) when used as a pre-column fluorescent derivatization reagent for primary alkylamines in HPLC [1]. This performance metric is explicitly reported for the 4-pyridyl isomer; equivalent quantitative detection limit data are absent in the open literature for the 2-pyridyl or 3-pyridyl isomers [2]. The compound also exhibits a dynamic linear range exceeding five orders of magnitude, underscoring its analytical robustness [1].
2-/3-isomers: No published data
| Evidence Dimension | Detection Limit as Fluorescent Derivatization Reagent |
|---|---|
| Target Compound Data | 0.1 pmol (10 μL injection, S/N=2) |
| Comparator Or Baseline | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde: No published detection limit data; 5-(Pyridin-3-yl)thiophene-2-carbaldehyde: No published detection limit data |
| Quantified Difference | 0.1 pmol detection limit uniquely documented for the 4-pyridyl isomer |
| Conditions | HPLC analysis of primary alkylamines using pre-column derivatization and post-column hydrolysis-detection |
Why This Matters
Procurement for analytical method development should prioritize the 4-pyridyl isomer based on its literature-validated sensitivity.
- [1] Nakajima, R.; Yamamoto, A.; Hara, T. Thienylpyridines as a New Fluorescent Reagent. I. Determination of Primary Alkylamines with 5-(4-Pyridyl)-2-thiophenecarbaldehyde Using HPLC. Bull. Chem. Soc. Jpn. 1990, 63, 1968-1972. View Source
- [2] ChemBase. 5-(pyridin-3-yl)thiophene-2-carbaldehyde. ChemBase ID: 101481. View Source
